molecular formula C10H19BrO B13639836 3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

3-(Bromomethyl)-3-butyltetrahydro-2h-pyran

Cat. No.: B13639836
M. Wt: 235.16 g/mol
InChI Key: SGDBNPZFTGQRBX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound is characterized by a bromomethyl group attached to the third carbon of the tetrahydropyran ring, along with a butyl group. It is a versatile intermediate used in various organic synthesis processes due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran typically involves the bromination of a suitable precursor. One common method is the bromination of 3-butyltetrahydro-2H-pyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-butyltetrahydro-2H-pyran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The compound’s reactivity is influenced by the electronic and steric effects of the tetrahydropyran ring and the butyl group.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)but-3-enoate: Another bromomethyl compound used in organic synthesis.

    3-(Bromomethyl)indole: Utilized in the synthesis of indole derivatives with biological activity.

Uniqueness

3-(Bromomethyl)-3-butyltetrahydro-2H-pyran is unique due to its tetrahydropyran ring structure, which imparts specific reactivity and stability. The presence of both a bromomethyl and a butyl group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

3-(bromomethyl)-3-butyloxane

InChI

InChI=1S/C10H19BrO/c1-2-3-5-10(8-11)6-4-7-12-9-10/h2-9H2,1H3

InChI Key

SGDBNPZFTGQRBX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCOC1)CBr

Origin of Product

United States

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